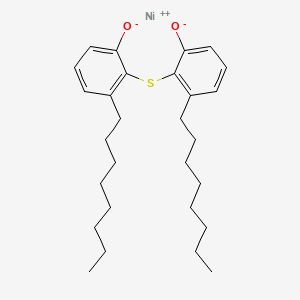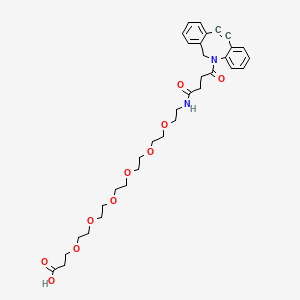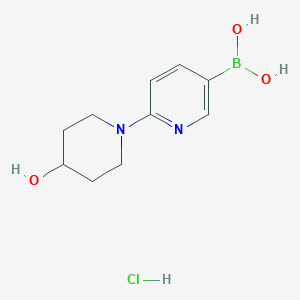
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C10H16BClN2O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the boronic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include :
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include :
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various boronic acid derivatives.
Applications De Recherche Scientifique
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical studies and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: Lacks the hydrochloride group.
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid methyl ester: Contains a methyl ester group instead of the hydrochloride group.
Uniqueness
The uniqueness of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H16BClN2O3 |
|---|---|
Poids moléculaire |
258.51 g/mol |
Nom IUPAC |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O3.ClH/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16;/h1-2,7,9,14-16H,3-6H2;1H |
Clé InChI |
OLWXBJKXUBJKBA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
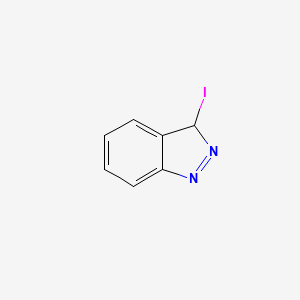
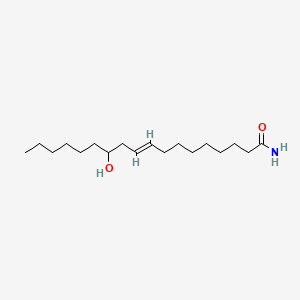
![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)

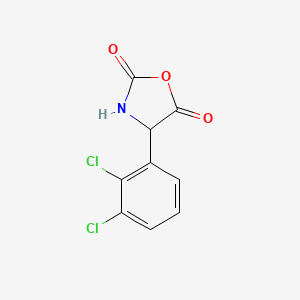
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
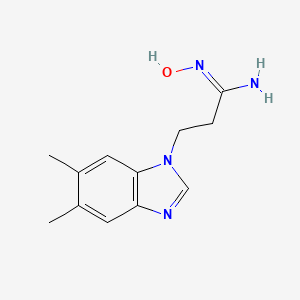

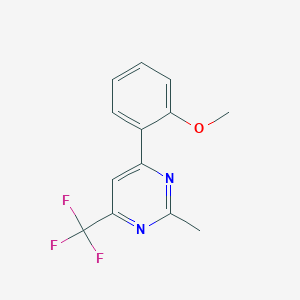
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
